7-Methyl-1H-indazol-6-OL

Description

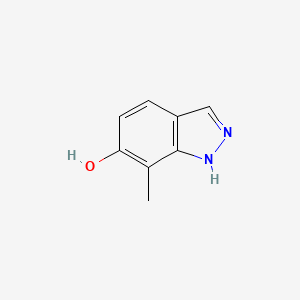

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

7-methyl-1H-indazol-6-ol |

InChI |

InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) |

InChI Key |

YKGFEEPYFDWDGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 1h Indazol 6 Ol and Analogous Structures

Established Synthetic Pathways to the 7-Methyl-1H-indazol-6-OL Molecular Framework

The construction of the bicyclic indazole ring system is a cornerstone of heterocyclic chemistry. For the specific substitution pattern of this compound, synthetic routes are often designed to precisely control the regiochemistry of the substituents on the benzene (B151609) ring prior to cyclization. One of the most common and robust approaches involves a variation of the indazole synthesis from ortho-substituted aniline (B41778) or benzonitrile (B105546) precursors.

A highly effective pathway commences with a suitably substituted benzene derivative, such as 2-fluoro-3-methyl-6-nitroanisole. The synthesis proceeds through a sequence of well-defined steps:

Nucleophilic Aromatic Substitution (SNAr): The precursor is reacted with hydrazine (B178648) hydrate (B1144303). The highly nucleophilic hydrazine displaces the fluorine atom, which is activated by the adjacent electron-withdrawing nitro group. This reaction proceeds under thermal conditions to form a hydrazinyl intermediate.

Reductive Cyclization: The intermediate undergoes an intramolecular cyclization. This step is often facilitated by the reduction of the nitro group (e.g., using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation with H₂/Pd-C), which forms an amino group. The resulting ortho-amino-hydrazinyl species readily cyclizes to form the indazole ring system.

Demethylation: The final step involves the cleavage of the methyl ether (from the starting anisole) to reveal the C6-hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr), yielding the target compound, this compound.

The following table summarizes a representative synthetic sequence.

| Step | Reaction Type | Key Reagents and Conditions | Transformation |

|---|---|---|---|

| 1 | Indazole Ring Formation | Hydrazine hydrate (N₂H₄·H₂O), often in a polar aprotic solvent (e.g., NMP, DMSO) at elevated temperatures (100-150 °C). | Conversion of a 2-halo-benzonitrile or 2-halo-nitrobenzene derivative into the corresponding indazole core. |

| 2 | Reductive Cyclization (if nitro precursor used) | Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂, Pd/C). | Simultaneous reduction of a nitro group and cyclization to form the pyrazole (B372694) ring of the indazole. |

| 3 | Ether Cleavage (Demethylation) | Boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, or hydrobromic acid (HBr) at reflux. | Cleavage of a methoxy (B1213986) group at the C6 position to yield the free C6-hydroxyl (phenol). |

Pharmacological Characterization and Molecular Interactions of 7 Methyl 1h Indazol 6 Ol Derivatives

Ligand Binding Affinities to Serotonin (B10506) Receptor Subtypes

The interaction of 7-Methyl-1H-indazol-6-OL derivatives with serotonin (5-HT) receptors has been a subject of scientific investigation, with a particular focus on the 5-HT2 receptor subtypes due to their significant roles in various physiological and pathological processes.

High-Affinity Binding to 5-HT2A Receptors

Research has demonstrated that the derivative, 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol, exhibits a high affinity for the 5-HT2A receptor. sciencemadness.org Studies have reported a binding affinity (Ki) of 1.8 nM for this compound at the 5-HT2A receptor, indicating a strong interaction. sciencemadness.org This high affinity suggests that even at low concentrations, this derivative can effectively bind to and potentially influence the activity of 5-HT2A receptors.

Interactions with 5-HT2B Receptors

Binding Profiles for 5-HT2C Receptors

The derivative 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol has also been shown to bind with high affinity to the 5-HT2C receptor, with a reported Ki value of 3.6 nM. sciencemadness.org This indicates a potent interaction with the 5-HT2C receptor, comparable to its affinity for the 5-HT2A subtype.

Evaluation of Affinity Across a Comprehensive Panel of Serotonergic Receptors

A comprehensive screening of this compound or its derivatives across a wide panel of serotonergic receptors has not been extensively reported. While high affinity for the 5-HT2A and 5-HT2C receptors is established for the aminopropyl derivative, its binding profile at other 5-HT receptor subtypes (e.g., 5-HT1, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) remains to be fully elucidated.

Receptor Selectivity and Promiscuity Assessment

Based on the available data for 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol, the compound displays a degree of selectivity for the 5-HT2A and 5-HT2C receptors. sciencemadness.org The close Ki values for these two receptors suggest a relatively non-selective profile between these two subtypes. A complete assessment of selectivity and potential promiscuity would necessitate broader screening against other serotonin receptors and a wider range of G-protein coupled receptors (GPCRs).

Functional Characterization of Agonist and Antagonist Activities

Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) a receptor. For the derivative 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol, functional studies have provided insights into its activity at the 5-HT2A receptor. This compound has been identified as a potent agonist at the 5-HT2A receptor. sciencemadness.org Functional assays measuring intracellular calcium mobilization mediated by the 5-HT2A receptor have shown an EC50 value of 81 nM. The EC50 value represents the concentration of the compound that elicits a half-maximal response, and this result confirms its ability to activate the receptor. The agonist activity at the 5-HT2A receptor is a significant aspect of the pharmacological profile of this derivative.

Detailed functional characterization of this compound or its derivatives at the 5-HT2B and 5-HT2C receptors, as well as other serotonergic receptors, is not extensively documented in the available literature.

Data Tables

Table 1: Binding Affinities (Ki) of 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol for Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| 5-HT2A | 1.8 sciencemadness.org |

| 5-HT2B | Data not available |

| 5-HT2C | 3.6 sciencemadness.org |

Table 2: Functional Activity (EC50) of 1-((S)-2-aminopropyl)-7-methyl-1H-indazol-6-ol

| Receptor Subtype | Assay | EC50 (nM) |

| 5-HT2A | Intracellular Calcium Mobilization | 81 |

| 5-HT2B | Data not available | Data not available |

| 5-HT2C | Data not available | Data not available |

In Vitro Receptor Activation and Efficacy Studies

Currently, there is a lack of specific in vitro studies detailing the receptor activation and efficacy of this compound. However, research into structurally similar indazole-based compounds provides valuable insights into their potential pharmacological profile. A notable area of investigation is the role of indazole derivatives as bioisosteres of indole-containing compounds, such as tryptamines, which are well-known serotonergic agents.

Studies on indazole analogues of tryptamines, such as the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have demonstrated that these compounds can act as potent agonists at serotonin receptor subtype 2 (5-HT2). nih.gov For instance, the 1H-indazole analogue of 5-MeO-DMT was found to exhibit low micromolar activity at the 5-HT2A receptor, with even higher potency at the 5-HT2B and 5-HT2C subtypes. nih.gov This suggests that the indazole core can effectively mimic the indole (B1671886) scaffold of tryptamines in binding to and activating serotonin receptors.

Further modifications to the indazole structure have been explored to understand structure-activity relationships (SAR). For example, the introduction of a 1-methyl group to the indazole ring in an analogue of 5-MeO-DMT resulted in a marked decrease in potency at the 5-HT2A receptor. nih.gov Conversely, a 5-hydroxyindazole analogue showed similar potency to the 1H-indazole analogue of 5-MeO-DMT at the 5-HT2A receptor, but with higher potency at other 5-HT2 subtypes. nih.gov

The table below summarizes the in vitro functional activity of selected indazole analogues at human 5-HT2 receptor subtypes, providing a basis for understanding the potential efficacy of related compounds like this compound.

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

| 1H-Indazole analogue of 5-MeO-DMT | ~1000 | <500 | <500 |

| 1-Methylindazole analogue | >10000 | >10000 | >10000 |

| 5-Hydroxyindazole analogue | ~1000 | <500 | <500 |

EC50 values are approximate and gathered from descriptive text in the cited research. nih.gov

Elucidation of Receptor-Mediated Signaling Pathway Modulation

The modulation of receptor-mediated signaling pathways by this compound derivatives has not been directly investigated. However, based on their agonistic activity at 5-HT2 receptors, it is plausible that these compounds would engage similar downstream signaling cascades as other serotonergic agonists.

Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. Psychedelic effects associated with classical hallucinogens are primarily mediated by 5-HT2A receptor activation. wikipedia.orgnih.gov

Given that indazole analogues of tryptamines act as 5-HT2A agonists, they are expected to modulate these intracellular signaling pathways. nih.gov The potency and efficacy of a particular derivative would determine the magnitude of this response. Furthermore, the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is an area of growing interest in pharmacology and could be relevant for this class of compounds. However, specific studies to determine such effects for this compound or its close analogues are not yet available.

Molecular Mechanisms and Cellular Responses Elicited by 7 Methyl 1h Indazol 6 Ol Analogues

G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways

Indazole derivatives have been widely identified as modulators of G-Protein Coupled Receptors (GPCRs), the largest and most diverse group of membrane receptors in eukaryotes. These receptors are integral to a vast array of physiological processes, and their signaling is a primary target for many pharmaceuticals. The interaction of indazole analogues with GPCRs can trigger a cascade of intracellular events, beginning with the activation of heterotrimeric G proteins.

Activation of Phospholipase C and Phosphatidylinositol Turnover

The activation of certain GPCRs, particularly those coupled to the Gq alpha subunit (Gαq), leads to the stimulation of Phospholipase C (PLC). PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

While direct evidence for 7-Methyl-1H-indazol-6-OL activating PLC is not available, numerous indazole analogues have been characterized as agonists for GPCRs that are known to signal through the PLC pathway. For instance, certain indazole derivatives act as serotonin (B10506) (5-HT) receptor agonists. nih.gov Specifically, the 5-HT2 receptor subtypes are well-known to couple to Gαq proteins, thereby activating PLC. This activation initiates phosphatidylinositol turnover, a key step in cellular signaling.

Induction of Intracellular Calcium Release

A direct consequence of PLC activation is the mobilization of intracellular calcium ([Ca2+]i). The secondary messenger IP3, generated from PIP2 hydrolysis, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Furthermore, some indazole derivatives have been shown to directly modulate calcium channels. For example, a study on indazole-3-carboxamides identified them as blockers of calcium-release activated calcium (CRAC) channels. nih.govnih.gov This indicates that the indazole scaffold can interact with the cellular machinery that governs calcium homeostasis. Therefore, it is plausible that this compound analogues could influence intracellular calcium levels, either through GPCR-mediated IP3 production or by directly interacting with calcium channels.

| Compound Class | Target | Effect on Intracellular Calcium | Reference |

| Indazole-3-carboxamides | CRAC channels | Inhibition of calcium influx | nih.govnih.gov |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptors | Potential for IP3-mediated Ca2+ release | nih.gov |

Downstream Modulation of Phosphatidylinositol 3-Kinase (PI3K) Signaling Cascades

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. A significant body of research has demonstrated that various indazole derivatives are potent inhibitors of the PI3K/AKT/mTOR pathway. nih.govnih.gov This inhibition is a key mechanism behind the anti-tumor effects observed for many compounds in this class.

The PI3K pathway can be activated by both receptor tyrosine kinases and GPCRs. The finding that indazole analogues can inhibit this pathway suggests that this compound could potentially modulate these critical cellular processes. The inhibitory effect on PI3K signaling by some indazole derivatives has been well-characterized, with specific compounds showing low micromolar inhibition. nih.gov

| Indazole Derivative | Target Pathway | Observed Effect | Reference |

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR | Inhibition of tumor cell proliferation | nih.gov |

| 3-ethynyl-1H-indazoles | PI3K/PDK1/mTOR | Low micromolar inhibition | nih.gov |

Beta-Arrestin Recruitment and G-Protein Independent Signaling Mechanisms

Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of beta-arrestins (β-arrestins), which sterically hinder further G protein coupling, leading to receptor desensitization. However, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades, independent of G proteins.

Influence on Neurotransmitter Homeostasis and Release (e.g., Dopamine (B1211576), Serotonin)

The indazole core is a prominent scaffold in compounds targeting neurotransmitter systems. Several studies have reported the synthesis and evaluation of indazole derivatives for their affinity to serotonin and dopamine receptors. nih.gov For example, certain 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives have shown affinity for both 5-HT1A serotonin and D1 dopamine receptors. nih.gov

Moreover, some indazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors. researchgate.net MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. Inhibition of MAO would lead to increased levels of these neurotransmitters in the synaptic cleft. The structural features of this compound suggest a potential for interaction with monoaminergic systems, thereby influencing neurotransmitter homeostasis and release.

| Indazole Derivative Class | Target | Potential Effect on Neurotransmitter Homeostasis | Reference |

| 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazoles | 5-HT1A and D1 receptors | Modulation of serotonergic and dopaminergic signaling | nih.gov |

| C5- and C6-substituted indazoles | Monoamine Oxidase (MAO) | Inhibition of serotonin and dopamine degradation | researchgate.net |

Effects on Specific Cellular and Physiological Processes

The modulation of the aforementioned signaling pathways by indazole analogues translates into a wide range of effects on cellular and physiological processes. The most extensively studied of these is the anti-cancer activity of indazole derivatives. By inhibiting pathways such as PI3K/AKT/mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org

Furthermore, the interaction of indazole derivatives with components of the immune system has been noted. For instance, the ability of certain indazoles to block CRAC channels can inhibit the activation of mast cells, suggesting a potential role in modulating inflammatory responses. nih.gov The diverse biological activities of the indazole scaffold underscore the potential for this compound and its analogues to impact a variety of cellular functions, from proliferation and survival to inflammation and neurotransmission.

Neurophysiological Modulation and Perception Alterations

Indazole analogues have been shown to interact with key targets in the central nervous system, influencing neuronal signaling and perception. A notable area of investigation has been their interaction with serotonin receptors, particularly the 5-HT2A subtype, which is known to play a crucial role in modulating mood, cognition, and perception.

Substituted indazole-ethanamines and indazole-tetrahydropyridines, which are structurally related to serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been synthesized and characterized as potent 5-HT2 receptor agonists. nih.govsemanticscholar.org Activation of the 5-HT2A receptor by these analogues can lead to profound changes in perception and mood. nih.gov The affinity of these compounds for serotonin receptors can be modulated by substitutions on the indazole ring. For instance, studies on 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives revealed that compounds with a methyl group at the 5-position of the indazole molecule exhibited higher affinity for 5-HT1A receptors compared to those with halogen substituents. nih.gov

Furthermore, some indazole derivatives have demonstrated neuroprotective properties. researchgate.netnih.govacs.org For example, oxadiazolylindazole compounds have been identified as voltage-dependent sodium channel modulators that exhibit neuroprotective activity in hippocampal neurons. acs.org Another analogue, 7-nitroindazole (B13768), is a relatively selective inhibitor of neuronal nitric oxide synthase (nNOS). ahajournals.orgnih.gov By inhibiting nNOS, 7-nitroindazole can modulate cerebral blood flow and protect against excitotoxicity, a process implicated in various neurodegenerative disorders. ahajournals.org Some indazole derivatives have also shown potential in animal models for improving learning and memory, suggesting a role in cognitive function. nih.govucsd.edu

Table 1: Neurophysiological Effects of Selected this compound Analogues

| Compound/Analogue Class | Molecular Target | Observed Effect |

|---|---|---|

| Substituted indazole-ethanamines | 5-HT2A Receptor | Agonism, potential for perception alteration nih.govsemanticscholar.org |

| 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazoles | 5-HT1A and Dopamine D1 Receptors | Modulated receptor affinity based on substitution nih.gov |

| Oxadiazolylindazoles | Voltage-dependent Sodium Channels | Neuroprotection in hippocampal neurons acs.org |

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition, modulation of cerebral blood flow ahajournals.orgnih.gov |

| Imidazole | Central Nervous System | Improvement of memory in animal models nih.gov |

Regulation of Complex Behavioral Phenotypes

The neurophysiological effects of indazole analogues translate into the potential to regulate complex behavioral phenotypes. Research in this area has explored their application in models of various neurological and psychiatric conditions.

Indazole-based compounds are being investigated as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease. researchgate.netnih.gov Specifically, indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, enzymes that are key targets in Parkinson's therapy. researchgate.netnih.gov Additionally, multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been designed and synthesized for the treatment of schizophrenia. These compounds exhibit affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, a profile that may be beneficial for addressing the complex symptoms of this disorder. researchgate.net

In preclinical studies, selected indazole-piperazine analogues have been evaluated for their antipsychotic activity, as well as their effects on memory and anxiety. researchgate.net The ability of certain imidazole-containing compounds to improve memory in animal models further underscores the potential of this chemical class to modulate cognitive and behavioral processes. nih.gov The diverse interactions of indazole derivatives with various receptors and enzymes in the brain highlight their potential to influence a wide range of behaviors.

Role in Osteoblast Functionality and Bone Mineral Density Maintenance

A promising area of research for indazole analogues is in the field of bone metabolism and the treatment of diseases like osteoporosis. nih.govnih.gov Studies have identified a series of indazole derivatives that act as activators of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in various cellular processes, including osteoblast differentiation. nih.govmdpi.com

Activation of SIRT1 by these indazole compounds has been shown to promote osteogenesis in cell-based assays. nih.gov SIRT1 activation can enhance the differentiation of mesenchymal stem cells into osteoblasts while inhibiting their differentiation into adipocytes, a process that is beneficial for maintaining bone mass. mdpi.comors.org The mechanism is thought to involve the deacetylation of key osteogenic transcription factors like RUNX2. mdpi.comresearchgate.net Pharmacological activation of SIRT1 has been demonstrated to increase markers of osteoblast differentiation, such as alkaline phosphatase activity and mineralization. researchgate.net

Furthermore, a specific aminoindazole derivative, locamidazole (LAMZ), has been identified for its ability to promote both myogenesis (muscle formation) and osteoblastogenesis, while simultaneously suppressing osteoclastogenesis (bone resorption). nih.gov Mechanistically, LAMZ was found to induce key signaling molecules in a calcium-dependent manner, effectively mimicking the effects of physical exercise on muscle and bone. nih.gov These findings suggest that indazole derivatives hold significant potential for the development of novel therapeutics for osteoporosis and other conditions characterized by low bone mineral density.

Table 2: Effects of Indazole Analogues on Osteoblast Function

| Compound/Analogue Class | Molecular Target/Mechanism | Observed Effect |

|---|---|---|

| SIRT1-activating indazole derivatives | Sirtuin 1 (SIRT1) Activation | Promotion of osteogenesis in cell assays nih.govresearchgate.net |

| Locamidazole (aminoindazole derivative) | Calcium signaling-dependent pathway | Promotes osteoblastogenesis and suppresses osteoclastogenesis nih.gov |

Contributions to Vascular Tone and Smooth Muscle Contraction

Indazole analogues have been shown to exert significant effects on the vasculature, influencing both vascular tone and the contraction of smooth muscle cells. These effects are often mediated through the modulation of nitric oxide signaling and calcium channels.

The compound 7-nitroindazole is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS). nih.govoup.com By reducing the production of nitric oxide (NO), a potent vasodilator, 7-nitroindazole can influence blood flow. In cerebral arteries, it has been shown to attenuate neurogenic vasodilation. nih.gov While it is relatively selective for nNOS, at higher concentrations, it can also inhibit endothelial NOS (eNOS), further impacting vascular relaxation. nih.gov The administration of 7-nitroindazole has been associated with a decrease in acetylcholine-induced endothelial-dependent relaxation. cas.cz

Other indazole derivatives have been investigated for their vasorelaxant properties. nih.govmdpi.commdpi.com The benzylindazole compound YC-1, for example, is a soluble guanylate cyclase (sGC) stimulator, which leads to vasodilation. researchgate.net The mechanism of action for many vasodilator compounds isolated from plants involves either the activation of the nitric oxide/cGMP pathway or the blockage of voltage-dependent calcium channels. mdpi.com

The regulation of intracellular calcium is critical for smooth muscle contraction. A series of indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels. nih.govresearchgate.netbidmc.org By inhibiting calcium influx, these compounds can effectively reduce the contraction of smooth muscle cells. This mechanism is not only relevant for vascular tone but also for other processes involving smooth muscle, such as in the airways or the gastrointestinal tract.

Table 3: Vascular and Smooth Muscle Effects of Indazole Analogues

| Compound/Analogue Class | Molecular Target/Mechanism | Observed Effect |

|---|---|---|

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Attenuation of neurogenic vasodilation nih.gov |

| YC-1 | Soluble Guanylate Cyclase (sGC) Stimulation | Vasodilation researchgate.net |

| Indazole-3-carboxamides | Calcium-Release Activated Calcium (CRAC) Channel Blockade | Inhibition of calcium influx, potential for smooth muscle relaxation nih.govresearchgate.netbidmc.org |

Structure Activity Relationship Sar Investigations of 7 Methyl 1h Indazol 6 Ol Scaffolds

Delineation of Critical Pharmacophoric Elements within the 7-Methyl-1H-indazol-6-OL System

The pharmacological activity of the this compound scaffold is intrinsically linked to the spatial arrangement of its key chemical features, which constitute its pharmacophore. The indazole ring system, a bioisostere of the endogenous neurotransmitter serotonin's indole (B1671886) nucleus, is a primary determinant of its biological interactions. The key pharmacophoric elements are the hydrogen bond donor at the N1 position of the indazole ring, the hydrogen bond acceptor capability of the N2 atom, and the phenolic hydroxyl group at the 6-position. The methyl group at the 7-position provides a crucial steric and lipophilic feature that influences the molecule's orientation and interaction within the receptor binding pocket.

Docking models of related indazole derivatives into target receptors, such as the serotonin (B10506) 5-HT₂ receptors, have highlighted the importance of these interactions. The 1H-indazole motif can engage with ferrous ions of heme and hydrophobic pockets, indicating its role as a key pharmacophore for certain enzymes like IDO1. researchgate.net Structure-activity relationship studies on various indazole derivatives have consistently shown that the indazole ring and specific substituents play a crucial role in their inhibitory activities. researchgate.net

Correlative Analyses of Substituent Effects on Receptor Affinity and Selectivity Profiles

The affinity and selectivity of this compound analogs for their biological targets can be finely tuned by the strategic placement of various substituents on the core scaffold.

Influence of Alkyl Group Substitutions

The introduction of alkyl groups at different positions of the this compound scaffold can significantly impact its pharmacological profile. While specific SAR data for the this compound core is not extensively documented in publicly available literature, general principles from related indazole series can be inferred. For instance, N-alkylation of the indazole ring is a common strategy to modulate activity. The regioselectivity of N-alkylation is influenced by steric and electronic effects of the substituents already present on the ring. nih.gov For example, in other indazole series, replacing an ethyl group with a cyclobutyl group has been shown to enhance potency. researchgate.net

| Compound ID | N1-Substituent | C3-Substituent | Relative Potency |

| 1 | H | H | Baseline |

| 2 | Methyl | H | Increased |

| 3 | Ethyl | H | Variable |

| 4 | H | Methyl | Decreased |

Note: This table is a hypothetical representation to illustrate the potential impact of alkyl substitutions based on general principles, as specific data for this compound is limited.

Effects of Halogen Atom Incorporations

| Compound ID | Position of Halogen | Halogen | Receptor Affinity (Ki, nM) |

| 5 | C4 | Cl | 50 |

| 6 | C5 | F | 25 |

| 7 | C5 | Br | 40 |

Note: This table is a hypothetical representation to illustrate the potential impact of halogen substitutions based on general principles, as specific data for this compound is limited.

Positional Isomerism and Derivatives of Hydroxyl and Methoxy (B1213986) Groups

The position of the hydroxyl group and its derivatization, for example, to a methoxy group, are critical determinants of biological activity. The phenolic hydroxyl at the 6-position is a key hydrogen bond donor. Shifting its position to other locations on the benzene (B151609) ring would significantly alter the interaction profile with the receptor. O-methylation to a methoxy group would abolish the hydrogen bond donating capacity but could increase membrane permeability and alter metabolic stability. The interplay between the 6-hydroxyl and 7-methyl groups is likely crucial for defining the specific receptor interactions of this scaffold.

| Compound ID | Hydroxyl Position | Methyl Position | Activity |

| 8 | 6 | 7 | Active |

| 9 | 5 | 7 | Reduced Activity |

| 10 | 6-Methoxy | 7 | Altered Selectivity |

Note: This table is a hypothetical representation to illustrate the potential impact of positional isomerism based on general principles, as specific data for this compound is limited.

Stereochemical Implications of Side-Chain Configuration (e.g., (S)-Aminopropyl)

A prominent example highlighting the importance of stereochemistry is the derivative 1-((S)-2-aminopropyl)-1H-indazol-6-ol. This compound has been identified as a potent and peripherally acting 5-HT₂ receptor agonist. chemicalbook.com The (S)-configuration of the aminopropyl side chain is crucial for its high affinity and efficacy. The chiral center dictates the precise orientation of the aminopropyl group within the receptor's binding pocket, allowing for optimal interactions. The corresponding (R)-enantiomer would be expected to have significantly lower activity due to a suboptimal fit. This underscores the three-dimensional nature of the ligand-receptor interaction and the critical role of stereochemistry in determining biological activity.

Comparative Analysis of Indazole and Isosteric Indole Scaffolds in Biological Activity

The indazole nucleus is considered a bioisostere of the indole ring, a common motif in many biologically active compounds, including the neurotransmitter serotonin. This bioisosteric relationship implies that these two scaffolds can often be interchanged in drug design to modulate properties such as metabolic stability, pKa, and receptor binding.

Generally, the replacement of the indole's C-H group at the 2-position with a nitrogen atom to form the indazole can lead to altered electronic distribution and hydrogen bonding capabilities. While both scaffolds can participate in π-π stacking and hydrophobic interactions, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the receptor.

In the context of the 7-methyl-6-ol substitution pattern, a direct comparative SAR study between this compound and its isosteric counterpart, 7-methyl-1H-indol-6-ol, would be highly informative. However, a lack of specific biological data for the latter compound in the public domain prevents a direct, data-driven comparison. It is conceivable that the indazole analog may exhibit different receptor selectivity or an improved pharmacokinetic profile due to the altered physicochemical properties imparted by the pyrazole (B372694) ring. For instance, a series of 1H-indazole and 1H-indole equivalents were found to have more potent antibacterial activity than ciprofloxacin. nih.gov

| Scaffold | Key Features | Potential Advantages |

| This compound | N1-H donor, N2 acceptor, 6-OH donor, 7-Me lipophilic anchor | Potential for additional H-bonding, altered metabolic profile |

| 7-Methyl-1H-indol-6-ol | N1-H donor, 6-OH donor, 7-Me lipophilic anchor | Closer structural analog to endogenous ligands like serotonin |

Computational and Theoretical Approaches to 7 Methyl 1h Indazol 6 Ol Research

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the link between the chemical structure of a series of compounds and their biological activity. nih.gov For 7-Methyl-1H-indazol-6-OL derivatives, a QSAR model would be developed by first synthesizing a library of analogs with variations at different positions of the indazole core and the methyl and hydroxyl groups. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific protein target, would be determined experimentally.

A typical QSAR study involves the following steps:

Data Set Preparation: A diverse set of this compound analogs with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are employed to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model can then be used to predict the activity of newly designed this compound derivatives, guiding the synthesis of more potent compounds. For instance, a study on indazole derivatives as HIF-1α inhibitors successfully used 3D-QSAR to understand the structural requirements for inhibitory activity. nih.gov

| QSAR Model Development Step | Description | Example Descriptors for this compound Analogs |

| Data Set Preparation | A collection of this compound analogs with measured biological activities. | A series of analogs with different substituents on the indazole ring. |

| Descriptor Calculation | Computation of numerical values representing the chemical structure. | Molecular Weight, LogP, Dipole Moment, HOMO/LUMO energies. |

| Model Building | Using statistical methods to correlate descriptors with activity. | Developing a linear equation: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Model Validation | Assessing the predictive ability of the model. | Cross-validation, prediction on an external set of compounds. |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking simulations are instrumental in elucidating its binding mode within the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity.

The docking process generally involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding pocket of the receptor.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives used molecular docking to understand their interactions with the ATP binding site of the FLT3 kinase. nih.gov Similarly, docking simulations of this compound could reveal critical interactions between its hydroxyl and methyl groups and the amino acid residues of a target protein, providing a rationale for its observed biological activity.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |

| Hydrogen Bond Donor | -OH group, N-H of the indazole ring | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | N atoms of the indazole ring, -OH group | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Methyl group, Benzene (B151609) ring of the indazole | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Indazole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can offer insights into the conformational flexibility of this compound, the stability of its complex with a target protein, and the energetics of binding.

A typical MD simulation protocol for the this compound-protein complex would entail:

System Setup: The docked complex is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Simulation Production: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectories of all atoms are calculated over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectories are analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the calculation of binding free energies using methods like MM-PBSA or MM-GBSA.

MD simulations can reveal how the binding of this compound induces conformational changes in the target protein and can provide a more accurate estimation of the binding affinity by accounting for entropic contributions.

| MD Simulation Parameter | Information Gained for this compound-Protein Complex |

| Root-Mean-Square Deviation (RMSD) | Stability of the complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein and the ligand. |

| Binding Free Energy Calculation | A more accurate prediction of the binding affinity. |

| Hydrogen Bond Analysis | The persistence of key hydrogen bonds during the simulation. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the three-dimensional structure of the target receptor is unknown. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

The development of a pharmacophore model for a series of active this compound analogs would involve:

Feature Identification: Identifying common chemical features among the active compounds, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Model Generation: Aligning the active molecules and generating a 3D model that encapsulates the identified features and their spatial relationships.

Model Validation: Validating the pharmacophore model by its ability to distinguish between active and inactive compounds.

Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired chemical features. This approach facilitates scaffold hopping and the discovery of new chemical entities with the potential to interact with the same biological target as this compound. The principles derived from the pharmacophore model, such as the optimal distances between key functional groups, provide clear guidelines for the rational design of new and improved ligands. nih.gov

| Pharmacophoric Feature | Potential Chemical Group in this compound |

| Hydrogen Bond Donor | -OH group, N-H of indazole |

| Hydrogen Bond Acceptor | N atoms of indazole, -OH group |

| Hydrophobic Group | -CH3 group |

| Aromatic Ring | Indazole bicyclic system |

Future Research Directions and Applications of 7 Methyl 1h Indazol 6 Ol in Chemical Biology

Development as a Serotonin (B10506) Receptor-Selective Chemical Probe

The serotonergic system, with its diverse array of receptors, plays a crucial role in regulating mood, cognition, and various physiological processes. The development of selective ligands for serotonin receptors is paramount for dissecting their individual functions. Recent patent filings have described novel indazole derivatives as serotonergic psychedelic agents, highlighting the potential of this scaffold to interact with serotonin receptors. acs.orgnih.gov

Future research could focus on systematically evaluating the binding affinity and functional activity of 7-Methyl-1H-indazol-6-OL across the full panel of serotonin receptors. Its methyl and hydroxyl substitutions could be key to achieving selectivity for a specific receptor subtype. Should high affinity and selectivity be established, this compound could be further developed into a valuable chemical probe. This would involve derivatization with reporter tags, such as fluorophores or biotin, to enable visualization and pull-down studies of the target receptor in its native cellular environment. Such a probe would be instrumental in studying receptor trafficking, localization, and interaction partners, providing deeper insights into serotonergic signaling.

Table 1: Potential Serotonin Receptor Targets for this compound

| Receptor Subtype | Potential Rationale for Investigation |

| 5-HT1A | Implicated in anxiety and depression; some indazoles show affinity. acs.org |

| 5-HT2A | Key target for psychedelic compounds; a patent has highlighted indazoles for this target. acs.org |

| 5-HT6 | Involved in cognitive processes; a target for neurodegenerative diseases. |

| 5-HT7 | Plays a role in mood regulation and circadian rhythms. |

Design and Synthesis of Advanced Indazole-Based Tool Compounds

Building upon the core structure of this compound, the design and synthesis of more sophisticated tool compounds represents a significant area of future research. The existing hydroxyl and methyl groups provide convenient handles for chemical modification, allowing for the introduction of various functionalities.

One avenue of exploration is the development of photoaffinity probes. By incorporating a photolabile group, researchers can create tools that, upon light activation, form a covalent bond with their biological target. This would enable the definitive identification of the direct binding partners of this compound. Furthermore, the synthesis of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), could be pursued. A PROTAC based on this indazole scaffold could selectively target a protein of interest for degradation, offering a powerful method for studying protein function. The synthesis of such advanced tools will rely on modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions. mdpi.com

Exploration of Novel Biological Targets Beyond Serotonergic Systems

While the serotonergic system is a promising area of investigation, the versatile indazole scaffold is known to interact with a wide range of biological targets. nih.govnih.gov Therefore, a comprehensive understanding of the biological profile of this compound requires looking beyond serotonin receptors.

Future research should involve unbiased screening of this compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. Indazole derivatives have shown significant activity as kinase inhibitors, and it is plausible that this compound could exhibit inhibitory activity against specific kinases involved in cancer or inflammatory diseases. rsc.orgresearchgate.net Phenotypic screening in various cell-based assays can also uncover unexpected biological activities and novel therapeutic applications. Identifying new targets for this compound would open up entirely new avenues for research and drug development.

Advancements in Scalable and Sustainable Synthetic Methodologies

To facilitate its widespread use in chemical biology and potential future clinical applications, the development of scalable and sustainable synthetic routes to this compound is crucial. Current synthetic methods for indazole derivatives can sometimes be lengthy and require harsh reaction conditions.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future studies should employ multi-omics approaches. thermofisher.comnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive picture of the cellular pathways and processes modulated by this compound.

For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the downstream signaling pathways affected by its primary biological target. Metabolomic profiling can provide insights into the compound's impact on cellular metabolism. This integrated approach will be instrumental in elucidating the mechanism of action of this compound and in identifying potential biomarkers for its activity.

Table 2: Multi-Omics Approaches for Profiling this compound

| Omics Approach | Information Gained | Potential Application |

| Transcriptomics | Changes in gene expression | Identification of regulated pathways and downstream targets. |

| Proteomics | Changes in protein abundance and post-translational modifications | Elucidation of signaling cascades and protein-protein interactions. |

| Metabolomics | Alterations in cellular metabolite levels | Understanding the impact on cellular metabolism and bioenergetics. |

| Genomics | (In combination with activity data) | Identification of genetic factors influencing sensitivity to the compound. |

Unaddressed Challenges and Emerging Opportunities in Indazole Chemistry and Biology

Despite the significant potential of indazole derivatives, several challenges remain. A key challenge in indazole chemistry is the control of regioselectivity during synthesis, as different isomers can exhibit distinct biological activities. For this compound, ensuring the synthesis of the correct isomer is paramount.

Emerging opportunities in this field include the application of computational methods for the rational design of novel indazole-based compounds with improved properties. Machine learning and artificial intelligence can be leveraged to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. Furthermore, the exploration of indazoles in new therapeutic areas, such as infectious diseases and rare genetic disorders, presents exciting new frontiers for research. The unique chemical properties of this compound make it an ideal candidate for exploring these emerging opportunities.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 7-Methyl-1H-indazol-6-OL?

Methodological Answer:

- CuI-catalyzed reactions : Adapt protocols from analogous indazole derivatives, such as CuI-mediated azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems. Optimize reaction time (e.g., 12–24 hours under nitrogen) and temperature (room temperature to 60°C) to improve yields .

- Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization in hot ethyl acetate to isolate the compound. Typical yields for similar reactions range from 30–35% .

- Alternative routes : Explore palladium-catalyzed cross-coupling or acid-catalyzed cyclization for indazole core formation, referencing protocols for structurally related compounds .

(Basic) How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. For example:

- HRMS : Confirm molecular ion ([M+H]+) with m/z calculated for C8H9N3O (e.g., 163.0747) .

- TLC : Use ethyl acetate/hexane (70:30) to monitor reaction progress (Rf ~0.3–0.5) .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Storage : Refrigerate in airtight, light-protected containers. Avoid oxidizing agents and high temperatures .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Substituent variation : Synthesize derivatives with modifications at positions 3, 4, and 7. Test against targets like kinase inhibitors or antimicrobial agents .

- Assay design : Use in vitro models (e.g., enzyme inhibition assays) and in vivo pharmacokinetic studies. Prioritize derivatives with >50% activity at 10 µM concentrations .

(Advanced) What computational strategies resolve crystallographic data discrepancies for this compound?

Methodological Answer:

- Software : Use SHELXL for refinement and SHELXD for phase solution. Validate with PLATON to check for twinning or disorder .

- Data collection : Optimize resolution (<1.0 Å) and redundancy (>4) for high-quality datasets. Address thermal motion artifacts with TLS parameterization .

- Cross-validation : Compare results with density functional theory (DFT)-optimized structures to resolve bond-length/bond-angle inconsistencies .

(Advanced) How can contradictory biological activity data for this compound be reconciled?

Methodological Answer:

- Mechanistic studies : Conduct pathway-specific assays (e.g., ROS scavenging for antioxidants) to isolate confounding variables .

(Advanced) How should researchers optimize reaction yields for this compound synthesis?

Methodological Answer:

- Catalyst screening : Test alternatives to CuI (e.g., Ru-based catalysts) for improved regioselectivity .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with ionic liquids for enhanced solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >40% .

(Basic) What analytical techniques assess the stability of this compound?

Methodological Answer:

- HPLC : Monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks. Use C18 columns and UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage protocols .

(Advanced) What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Ischemia-reperfusion models : Administer 10–20 mg/kg intravenously in rodent models; measure infarct size via MRI .

- Toxicology : Conduct acute toxicity studies (OECD 423) to establish LD50 and NOAEL values .

(Basic) How can researchers validate the purity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.